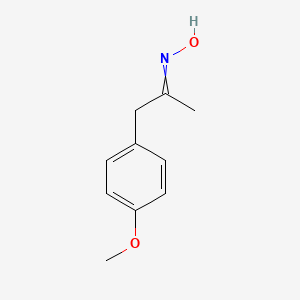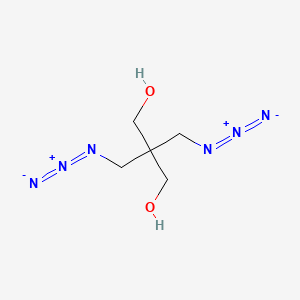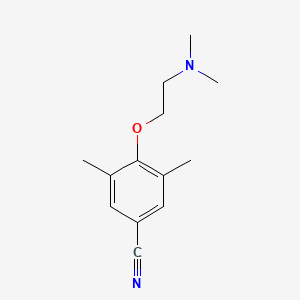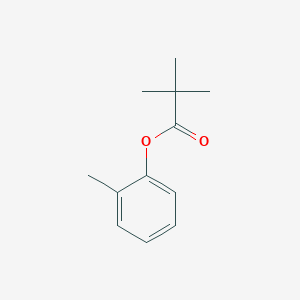
1-(4-Methoxyphenyl)acetoneoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)acetoneoxime is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetone, where the oxime group is attached to the carbonyl carbon, and a methoxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)acetoneoxime can be synthesized through the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 4-methoxyphenylacetone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for 4-methoxyphenylacetone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)acetoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)acetoneoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methoxyphenylacetone oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The oxime group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetone: The parent compound without the oxime group.
4-Methoxybenzaldehyde oxime: An oxime derivative of 4-methoxybenzaldehyde.
4-Methoxyphenylacetic acid oxime: An oxime derivative of 4-methoxyphenylacetic acid.
Uniqueness
1-(4-Methoxyphenyl)acetoneoxime is unique due to the presence of both the methoxy and oxime groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
52271-41-7 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,12H,7H2,1-2H3 |
InChI-Schlüssel |
XCAWVHHYSAGLPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)


![2-Propenoic acid, 2-[(methoxycarbonyl)amino]-, methyl ester](/img/structure/B8676045.png)

![tert-butyl 3-methylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8676051.png)






